![molecular formula C14H27N3O2 B2551181 1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415542-69-5](/img/structure/B2551181.png)
1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a tool for studying the mechanism of action of certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves the inhibition of certain enzymes, including proteases and kinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of physiological effects, including the regulation of cellular signaling pathways and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to regulate cellular signaling pathways, including the MAPK/ERK pathway, and to modulate immune responses. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in lab experiments is its potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme mechanisms. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea, including the development of new drugs based on its inhibitory activity against certain enzymes. Additionally, this compound can be used as a tool for studying the mechanisms of action of certain enzymes and proteins, which can lead to the development of new therapies for various diseases. Finally, further research is needed to explore the potential toxicity of this compound and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been achieved using different methods, including the reaction of tert-butyl isocyanate with 1-(oxan-4-yl)pyrrolidin-3-amine. This reaction results in the formation of this compound, which can be purified using different techniques such as column chromatography.
Propriétés
IUPAC Name |
1-tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)16-13(18)15-11-4-7-17(10-11)12-5-8-19-9-6-12/h11-12H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVPVFEBKGCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCN(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

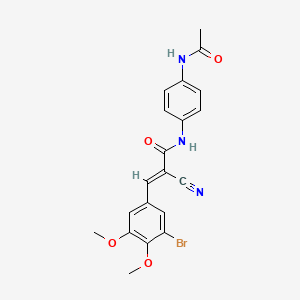
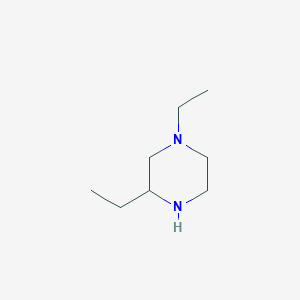
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)
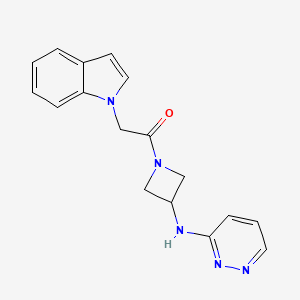
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)
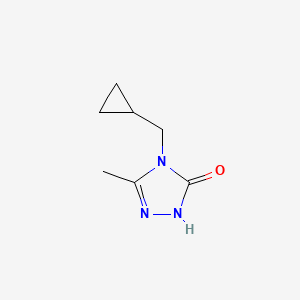
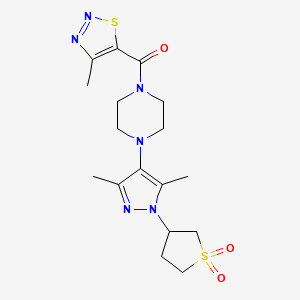
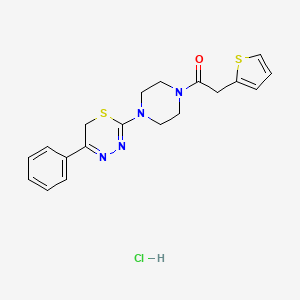
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)
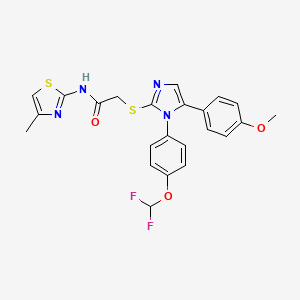

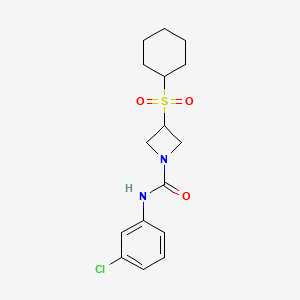
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)